molecular formula C20H19FN4S B2443021 3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole CAS No. 946276-16-0

3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole

Cat. No.: B2443021
CAS No.: 946276-16-0
M. Wt: 366.46
InChI Key: HNXWQJGJVUIVFN-UHFFFAOYSA-N
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Description

3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is a complex organic compound that features a unique combination of functional groups, including a triazole ring, an indole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the introduction of the indole and fluorophenyl groups. The sec-butylthio group is then added through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a sulfoxide or sulfone derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Chemistry

In chemistry, 3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets might make it useful in the treatment of diseases such as cancer, infections, or neurological disorders.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its combination of functional groups might impart desirable characteristics such as enhanced stability, reactivity, or electronic properties.

Mechanism of Action

The mechanism of action of 3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole involves its interaction with specific molecular targets. The triazole ring and indole moiety are known to bind to various enzymes and receptors, potentially modulating their activity. The fluorophenyl group might enhance the compound’s binding affinity and specificity, while the sec-butylthio group could influence its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(tert-butylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(5-(methylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole
  • 3-(5-(ethylthio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)-1H-indole

Uniqueness

Compared to similar compounds, 3-[5-(butan-2-ylsulfanyl)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl]-1H-indole stands out due to the presence of the sec-butylthio group This group can significantly influence the compound’s chemical reactivity, biological activity, and physical properties

Properties

IUPAC Name

3-[5-butan-2-ylsulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN4S/c1-3-13(2)26-20-24-23-19(25(20)15-10-8-14(21)9-11-15)17-12-22-18-7-5-4-6-16(17)18/h4-13,22H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXWQJGJVUIVFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NN=C(N1C2=CC=C(C=C2)F)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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